Prednisolone sodium succinate
Overview
Description
Prednisolone sodium succinate is an anti-inflammatory glucocorticoid that contains methylprednisolone sodium succinate as the active ingredient . It is a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone . It is used for severe or incapacitating allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, rheumatic disorders, and several other conditions .
Molecular Structure Analysis
The chemical name for methylprednisolone sodium succinate is pregna-1,4-diene-3,20-dione, 21- (3-carboxy-1-oxopropoxy)-11, 17-dihydroxy-6-methyl-monosodium salt, (6α, 11β), and the molecular weight is 496.53 . The structural formula is represented in the source .
Chemical Reactions Analysis
Methylprednisolone sodium succinate gives three peaks methylprednisolone (MP), 17‐methylprednisolone hemisuccinate (17‐MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .
Physical And Chemical Properties Analysis
Prednisolone sodium succinate occurs as a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone .
Scientific Research Applications
Immunosuppressive Effects
Prednisolone sodium succinate, like prednisolone, is primarily used for its immunosuppressive properties. A study compared their suppressive potency against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in vitro. The study found that while both drugs suppressed cell growth, prednisolone sodium succinate had markedly lower potency compared to prednisolone. This suggests that prednisolone sodium succinate's efficacy might partially be due to prednisolone liberated from it in culture medium (Sugiyama, Kawada, Sato, & Hirano, 2001).
Ophthalmology Applications
Prednisolone sodium succinate has been used in ophthalmology, particularly in treating diabetic macular edema. A study evaluating its use in intravitreal injections for macular edema found significant visual acuity improvement without adverse effects like increased intraocular pressure. This suggests its potential as a safe and effective treatment for macular edema (La Heij et al., 2007).
Neuroprotective Effects
Prednisolone sodium succinate has been investigated for its neuroprotective effects. In a study on spinal cord injury, the effects of prednisolone sodium succinate were explored among other therapeutic strategies. Although primary outcomes of many trials were negative, this study highlighted the potential benefits and risks of using prednisolone sodium succinate in spinal cord injury treatments (Hawryluk, Rowland, Kwon, & Fehlings, 2008).
Veterinary Applications
In veterinary medicine, prednisolone sodium succinate's effects on porcine leukocytes were studied, revealing age-related effects on lymphocyte responses to mitogens. This study provides insights into the differential sensitivity of lymphocytes to glucocorticoids across different ages in pigs, suggesting potential applications in veterinary medicine (Yang & Schultz, 1986).
Cochlear Applications
Research on the use of prednisolone sodium succinate for treating cochleovestibular disorders indicates that high levels of the drug in the perilymph are achievable through local application, which could be more effective than systemic administration (Bachmann et al., 2001).
Safety And Hazards
properties
IUPAC Name |
sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKAEMQFOIDZNY-CODXZCKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023503 | |
Record name | Prednisolone sodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone sodium succinate | |
CAS RN |
1715-33-9 | |
Record name | Prednisolone sodium succinate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone sodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE SODIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8223RR9DWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.